molecular formula C10H11FN2S B15095573 1-Allyl-3-(2-fluorophenyl)-2-thiourea CAS No. 62644-12-6

1-Allyl-3-(2-fluorophenyl)-2-thiourea

Cat. No.: B15095573
CAS No.: 62644-12-6
M. Wt: 210.27 g/mol
InChI Key: WQKCDHURVOYSLL-UHFFFAOYSA-N
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Description

Thiourea, N-(2-fluorophenyl)-N’-2-propenyl- is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical applications. This particular compound features a fluorophenyl group and a propenyl group attached to the nitrogen atoms of the thiourea core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-fluorophenyl)-N’-2-propenyl- typically involves the reaction of 2-fluoroaniline with allyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-fluorophenyl)-N’-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Thiourea, N-(2-fluorophenyl)-N’-2-propenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, and in the formulation of dyes and pigments.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-fluorophenyl)-N’-2-propenyl- involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular membranes, affecting membrane permeability and function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-chlorophenyl)-N’-2-propenyl-
  • Thiourea, N-(2-bromophenyl)-N’-2-propenyl-
  • Thiourea, N-(2-methylphenyl)-N’-2-propenyl-

Uniqueness

Thiourea, N-(2-fluorophenyl)-N’-2-propenyl- is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

62644-12-6

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11FN2S/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

WQKCDHURVOYSLL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=CC=C1F

Origin of Product

United States

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